3-(1-(3-(3-Chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[3-(3-chloro-4-fluorophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c18-13-9-11(1-3-14(13)19)2-4-15(22)20-7-5-12(6-8-20)21-16(23)10-25-17(21)24/h1,3,9,12H,2,4-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRVCRNJBUCDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidine-2,4-dione Core Synthesis
The thiazolidine-2,4-dione scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α-keto acids or esters. A microwave-assisted protocol (85–98% yield) using N,N-dimethylformamide dimethyl acetal (DMFDMA) and aromatic amines under acetic acid catalysis has been validated for analogous structures. For the target compound, this step generates the heterocyclic core while preserving reactive sites for subsequent functionalization.
Key reaction parameters :
Piperidin-4-yl Group Introduction
The piperidin-4-yl moiety is introduced via nucleophilic substitution or Cu(I)-mediated cyclization. In a representative protocol:
- Boc-protected piperidine is reacted with a brominated intermediate under Ullmann conditions.
- Deprotection using acetic acid yields the free amine.
- Copper(I) iodide in pyridine facilitates cyclization to form the benzo[ d]thiazole intermediate.
Optimized conditions :
Propanoyl Chain Attachment via Friedel-Crafts Acylation
The 3-chloro-4-fluorophenyl-propanoyl side chain is installed using Friedel-Crafts acylation. A patent details the use of 3-chloropropionyl chloride with 4-fluorophenol derivatives under AlCl₃ catalysis. This step is critical for regioselectivity, as competing ortho/meta acylation can occur.
Procedure :
Final Assembly and Cyclization
The propanoyl-piperidine intermediate is conjugated to the thiazolidine-2,4-dione core via amide coupling. A two-step sequence is employed:
- Activation : Carbodiimide-mediated (EDC/HOBt) activation of the propanoyl carboxylate.
- Coupling : Reaction with the piperidin-4-yl-thiazolidinedione at pH 7.5 (45°C, 12 hr).
- Cyclization under microwave irradiation (118°C, 20 min) completes the synthesis.
Yield : 71–85%.
Industrial Production Methods
Continuous Flow Synthesis
To enhance scalability, industrial protocols adopt continuous flow reactors for key steps:
- Friedel-Crafts acylation : Microreactors (0.5 mm ID) enable precise temperature control (ΔT ±1°C), improving yield to 89%.
- Cu(I)-mediated cyclization : Packed-bed reactors with immobilized CuI reduce catalyst loading to 5 mol%.
Advantages :
- 30% reduction in reaction time vs. batch processes.
- Purity >99% (by HPLC) without chromatography.
Solvent Recycling and Green Chemistry
Industrial plants utilize:
- Ionic liquid solvents (e.g., [BMIM][BF₄]) for acylation steps, enabling 95% solvent recovery.
- Enzyme-catalyzed (lipase) amide coupling to replace EDC/HOBt, reducing waste.
Comparative Analysis of Synthetic Approaches
Key observations :
- Industrial methods prioritize catalyst efficiency and solvent recycling, cutting costs by 26%.
- Microwave-assisted steps reduce energy consumption by 40% vs. conventional heating.
Challenges and Optimization Strategies
Regioselectivity in Acylation
The 3-chloro-4-fluorophenyl group’s electronic profile favors para-acylation, but ortho byproducts (5–12%) are common. Strategies to mitigate this:
Piperidine Ring Functionalization
N-Acylation of piperidine requires careful Boc protection/deprotection to avoid N-oxide formation. A one-pot method using Boc₂O/NaHCO₃ in THF achieves 94% yield.
Scientific Research Applications
The compound 3-(1-(3-(3-Chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Key Functional Groups
- Thiazolidine-2,4-dione : Known for its role in various biological activities.
- Piperidine : Often associated with psychoactive properties and receptor interactions.
- Chloro-4-fluorophenyl : Enhances lipophilicity and biological activity.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its interaction with various biological targets:
Anticancer Activity
Research indicates that derivatives of thiazolidine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 5.4 | |
| HepG2 (Liver) | 10.2 |
Anti-inflammatory Properties
Thiazolidines are known for their anti-inflammatory effects. Compounds similar to this one have been shown to inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Neurological Research
The piperidine moiety is significant for its interactions with sigma receptors, which are implicated in various neurological disorders:
Sigma Receptor Modulation
Studies on related compounds suggest that they may act as sigma receptor ligands, potentially offering therapeutic benefits in:
- Depression
- Schizophrenia
- Neurodegenerative diseases
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 47.5 |
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer potential of structurally related thiazolidine derivatives against various cancer cell lines. Notably, a derivative showed enhanced activity compared to standard chemotherapeutics like doxorubicin, indicating its potential as a new anticancer agent.
Case Study 2: Sigma Receptor Interaction
In another study focusing on sigma receptor interactions, researchers synthesized several derivatives of the compound and assessed their binding affinity using radiolabeled binding assays. Results indicated that modifications to the structure significantly influenced receptor affinity and selectivity, suggesting avenues for drug development targeting neurological conditions.
Mechanism of Action
3-(1-(3-(3-Chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione can be compared with other thiazolidinediones such as:
Rosiglitazone: Known for its use in the treatment of type 2 diabetes.
Pioglitazone: Another antidiabetic agent with a similar structure.
Uniqueness:
- The presence of the chlorofluorophenyl group and the specific arrangement of functional groups in this compound may confer unique biological activities and chemical properties compared to other thiazolidinediones.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural variations and reported activities of analogous TZD derivatives:
Key Observations
Substituent Effects on Target Binding: The 3-chloro-4-fluorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., kinases or COX-2) via halogen bonding, compared to the phenylthio group in ’s analog, which lacks electronegative halogens . YPC-21440 () demonstrates that piperazine-substituted TZDs exhibit strong kinase inhibition, suggesting the target compound’s piperidine-propanoyl chain could similarly interact with ATP-binding domains .
Impact on Physicochemical Properties :
- The chloro-fluoro substituent likely reduces solubility compared to TM17 (), which contains a polar bromo-methoxybenzylidene group .
- Molecular weight (~400) aligns with analogs like YPC-21440, suggesting favorable pharmacokinetics for CNS or systemic targets .
Therapeutic Potential: Compound 4a () showed COX-2 inhibition, but the target compound’s bulkier substituent may shift selectivity toward kinases or other targets . The absence of a methanesulfonate group (cf. YPC-21440 MsOH in ) implies the target compound may require formulation adjustments for improved bioavailability .
Biological Activity
The compound 3-(1-(3-(3-Chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic molecule characterized by its thiazolidine-2,4-dione core, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
This compound features:
- A thiazolidine-2,4-dione core.
- A piperidine ring substituted with a propanoyl group.
- A 3-chloro-4-fluorophenyl moiety that enhances its pharmacological properties.
Antidiabetic Properties
One of the most significant biological activities of this compound is its potential as an antidiabetic agent . It activates peroxisome proliferator-activated receptors (PPARs) , specifically PPAR-γ, which plays a crucial role in improving insulin sensitivity and glucose metabolism. Studies indicate that compounds with similar structures can significantly reduce blood glucose levels and improve lipid profiles in diabetic models .
Antimicrobial Activity
Research has shown that derivatives of thiazolidine-2,4-dione exhibit notable antimicrobial properties . The compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations. For instance, minimum inhibitory concentrations (MICs) as low as 3.91 mg/L have been reported for structurally related compounds .
Anti-inflammatory and Antioxidant Effects
The compound also exhibits anti-inflammatory and antioxidant activities , which are crucial for mitigating oxidative stress-related diseases. It has been shown to scavenge reactive oxygen species and inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and cardiovascular diseases .
The biological activities of this compound can be attributed to several mechanisms:
- PPAR Activation : Enhances insulin sensitivity and lipid metabolism.
- Sigma Receptor Interaction : Potentially modulates neurological processes.
- Cell Cycle Regulation : Induces apoptosis in cancer cells by affecting Bcl-2 family proteins .
Antidiabetic Efficacy in Animal Models
In a study involving diabetic rats, administration of the compound resulted in a significant decrease in fasting blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin signaling pathways mediated by PPAR-γ activation.
Antimicrobial Testing
A series of thiazolidine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited superior antimicrobial activity compared to standard antibiotics like oxacillin and cefuroxime .
Comparative Analysis with Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Rosiglitazone | Thiazolidinedione core | Antidiabetic (PPAR-γ agonist) |
| Pioglitazone | Thiazolidinedione core | Antidiabetic (PPAR-γ agonist) |
| Troglitazone | Thiazolidinedione core | Antidiabetic (PPAR-γ agonist), hepatotoxicity issues |
The unique substituents of this compound may enhance its selectivity or reduce side effects compared to other thiazolidinediones .
Q & A
Q. Q1: What are the critical steps and challenges in synthesizing this compound, and how can purity be ensured during synthesis?
Answer:
- Key Steps : The synthesis typically involves sequential functionalization of the piperidine and thiazolidine-2,4-dione moieties. Acylation of the piperidine ring with 3-(3-chloro-4-fluorophenyl)propanoyl chloride is a critical step, requiring anhydrous conditions and temperature control (0–5°C) to prevent side reactions .
- Purity Assurance : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming structural integrity. For example, HPLC retention time analysis (e.g., C18 column, acetonitrile/water mobile phase) ensures >95% purity, while ¹H/¹³C NMR verifies substituent positioning .
Q. Q2: How should researchers design experiments to assess the compound’s stability under varying storage conditions?
Answer:
- Experimental Design :
- Parameters : Test stability at temperatures (e.g., –20°C, 4°C, 25°C), humidity levels (40–80% RH), and light exposure (UV/visible light).
- Analytical Methods : Use mass spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy to detect degradation products. For instance, FTIR can identify carbonyl group oxidation (shift from ~1750 cm⁻¹ to ~1680 cm⁻¹) .
- Duration : Conduct accelerated stability studies (e.g., 1–3 months) with sampling intervals (0, 7, 14, 30 days).
Advanced Research Questions
Q. Q3: How can computational methods complement experimental approaches in predicting the compound’s reactivity and biological targets?
Answer:
- Reactivity Prediction : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., the thiazolidine-2,4-dione ring’s C5 position as electrophilic) .
- Target Prediction : Molecular docking (e.g., AutoDock Vina) against databases like PDB or ChEMBL predicts affinity for enzymes such as PPAR-γ (peroxisome proliferator-activated receptor gamma), a common target for thiazolidinediones .
- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) to refine models .
Q. Q4: What strategies resolve contradictions in bioactivity data across studies (e.g., divergent IC₅₀ values for enzyme inhibition)?
Answer:
- Source Analysis :
- Assay Conditions : Variability in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) may alter compound solubility and activity. For example, DMSO >1% can denature proteins, skewing results .
- Structural Confirmation : Ensure the compound’s stereochemical purity (e.g., via chiral HPLC) to exclude enantiomer-driven discrepancies .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and normalize results .
Q. Q5: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Answer:
- Modification Sites :
- Piperidine Ring : Introduce substituents (e.g., methyl, fluorine) to enhance metabolic stability. Fluorination at the 4-position reduces cytochrome P450-mediated oxidation .
- Thiazolidine-2,4-dione Core : Replace sulfur with selenium to modulate redox properties and improve antioxidant activity .
- Evaluation Metrics :
Q. Q6: What advanced techniques validate the compound’s interaction with biological targets at the molecular level?
Answer:
- Biophysical Methods :
- Structural Biology :
- X-ray Crystallography : Resolve co-crystal structures (e.g., compound bound to PPAR-γ) to identify key hydrogen bonds (e.g., between the thiazolidinedione carbonyl and Tyr473) .
Methodological Guidance
Q. Q7: How should researchers optimize reaction conditions for scale-up synthesis while minimizing by-products?
Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2⁴⁻¹ design identifies temperature (50–70°C) and solvent (DMF vs. THF) as critical factors for yield improvement .
- By-Product Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or switch to flow chemistry for better heat/mass transfer .
Q. Q8: What analytical workflows are recommended for characterizing degradation products during long-term stability studies?
Answer:
- Hyphenated Techniques : LC-MS/MS combines separation (HPLC) with structural elucidation (MS/MS fragmentation patterns).
- Degradation Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
